8-(6-Methylpyridin-2-yl)quinoline
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Overview
Description
8-(6-Methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline ring substituted with a 6-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Methylpyridin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer annulation, which involves the reaction of 2-aminoaryl ketones with α-heteroatom bearing ketones under acidic conditions . This method is advantageous due to its operational simplicity, wide substrate scope, and solvent-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of reusable catalysts such as phosphotungstic acid can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
8-(6-Methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
8-(6-Methylpyridin-2-yl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 8-(6-Methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Nitroquinoline: Used in the synthesis of various pharmaceuticals.
8-Aminoquinoline: Utilized in the treatment of malaria.
Uniqueness
8-(6-Methylpyridin-2-yl)quinoline is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and selectivity .
Properties
CAS No. |
184784-64-3 |
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Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
8-(6-methylpyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H12N2/c1-11-5-2-9-14(17-11)13-8-3-6-12-7-4-10-16-15(12)13/h2-10H,1H3 |
InChI Key |
XZTGLOQCWZPRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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